8-Chloro-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride
Overview
Description
“8-Chloro-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride” is a chemical compound with the molecular formula C15H9Cl3N2O. It is a type of quinoline, which is a heterocyclic aromatic compound . Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry .
Synthesis Analysis
The synthesis of quinoline and its derivatives has been widely studied. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The specific structure of “8-Chloro-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride” would include these rings along with the additional functional groups specified in its name.Chemical Reactions Analysis
Quinoline and its derivatives participate in various chemical reactions. For instance, the Suzuki–Miyaura coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Scientific Research Applications
Photoluminescent Materials
Research indicates the use of quinoline and pyridine derivatives in the development of photoluminescent materials. A study by Twaróg et al. (2020) explored a coordination polymer constructed with an N-donor ligand derived from quinoline and pyridine, revealing photoluminescent properties with potential applications in sensing and lighting technologies (Twaróg, Hołyńska, & Kochel, 2020).
Organic Synthesis and Heterocyclic Chemistry
Derivatives of quinoline and pyridine are pivotal in organic synthesis and the construction of complex heterocyclic compounds. For instance, Rehwald et al. (2000) synthesized Hetaryl-pyridinium salts and condensed 3-amino-pyrid-2-ones, highlighting the role of these compounds in expanding the toolkit available for synthesizing novel heterocyclic structures (Rehwald, Bellmann, Jeschke, & Gewald, 2000).
Crystal Engineering and Material Science
The detailed study of crystal structures of halogen-substituted quinolines showcases their importance in material science, particularly in understanding molecular interactions and designing molecular materials with tailored properties. De Souza et al. (2015) investigated the crystal structures of halogen-substituted quinolines, providing insights into the intermolecular interactions that could be harnessed in material design (De Souza, Gonçalves, Wardell, & Wardell, 2015).
Metal Complexes and Catalysis
Quinoline and pyridine derivatives serve as ligands in metal complexes, which are crucial for catalytic applications. Bortoluzzi et al. (2011) prepared new platinum(II) and palladium(II) complexes by condensation of 8-aminoquinoline with substituted aldehydes or ketones, illustrating the potential of these complexes in catalysis and material chemistry (Bortoluzzi, Paolucci, Pitteri, Zennaro, & Bertolasi, 2011).
Chemical Transformations and Synthetic Methodologies
The versatility of quinoline and pyridine derivatives is further highlighted in their application to synthetic methodologies. Mongin et al. (1996) explored the use of pyridine hydrochloride for synthesizing chloro compounds from bromo derivatives, showcasing the utility of these compounds in facilitating diverse chemical transformations (Mongin, Mongin, Trécourt, Godard, & Quéguiner, 1996).
Future Directions
Quinoline and its derivatives continue to be an area of interest due to their versatile applications in the fields of industrial and synthetic organic chemistry . Future research may focus on developing more efficient synthesis methods, exploring new reactions, and investigating their biological and pharmaceutical activities.
properties
IUPAC Name |
8-chloro-2-pyridin-3-ylquinoline-4-carbonyl chloride;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2N2O.ClH/c16-12-5-1-4-10-11(15(17)20)7-13(19-14(10)12)9-3-2-6-18-8-9;/h1-8H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URCDPPNBERIFFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)Cl)C3=CN=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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